1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one
Description
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXADIMWHZWCHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one typically involves spiro-condensation reactions. One common method includes the reaction of quinazolinone derivatives with cycloheptanone under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the spiro linkage . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Scientific Research Applications
1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Spirocyclic Quinazolinones
Key Observations :
- Ring Size Impact : Larger cycloheptane (3p) and cyclohexane (1) derivatives exhibit lower melting points compared to cyclopentane (3o), suggesting reduced crystallinity with increased ring flexibility .
- Substituent Effects : Acylated derivatives (e.g., 4a) show lower melting points than parent compounds, likely due to disrupted packing from bulky substituents .
Key Observations :
Table 3: Reported Bioactivities
Key Observations :
- The cyclohexane derivative (1) demonstrates potent AChE inhibition, likely due to optimal ring rigidity for enzyme binding .
- Substitution with electron-rich groups (e.g., phenolic moieties in 4d) improves inhibitory activity .
Critical Discussion
Structural Flexibility vs. Stability : Cycloheptane derivatives (e.g., 3p) exhibit greater conformational flexibility, which may reduce thermal stability (lower melting points) but enhance solubility for pharmacological applications .
Synthetic Scalability : Optimized methods using p-TSA or CMPI enable high-yield synthesis (>90%), crucial for industrial-scale production .
Biological Potency : While cyclohexane derivatives dominate in AChE inhibition, cycloheptane analogues require further exploration for antitumor mechanisms .
Biological Activity
1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 200.24 g/mol. The spiro configuration enhances the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of spiro compounds similar to this compound. For instance, derivatives of spiro compounds have shown significant antibacterial and antifungal activities against various strains:
- Antibacterial Efficacy : Compounds derived from spiro structures exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .
- Antifungal Efficacy : Certain derivatives demonstrated potent antifungal activity against pathogens like Candida albicans, with MIC values comparable to established antifungal agents such as clotrimazole .
Anticancer Activity
Research indicates that spiro compounds can inhibit cancer cell proliferation. For example, studies have shown that similar compounds significantly affected cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer):
- Cytotoxicity : The most potent spiro derivatives had IC50 values in the range of 1.17 to 1.52 µM against HepG-2 and MCF-7 cells, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that these compounds may act as EGFR kinase inhibitors, which are crucial in cancer cell signaling pathways .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of spiro compounds as selective inhibitors:
- Deubiquitinase Inhibition : Some derivatives showed significant inhibition of deubiquitinating enzymes (DUBs), with IC50 values below 50 µM, indicating their potential role in regulating protein degradation pathways involved in cancer progression .
Case Studies
A comprehensive analysis was conducted on several spiro compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
